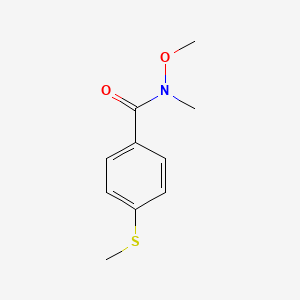

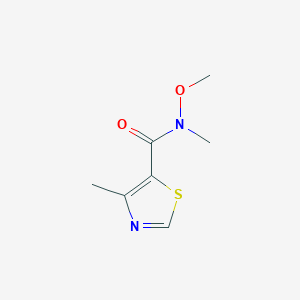

![molecular formula C10H14N4 B1465449 3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile CAS No. 1249501-85-6](/img/structure/B1465449.png)

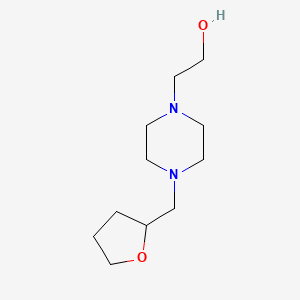

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile

Descripción general

Descripción

“3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” is a chemical compound with the formula C10H14N4 and a molecular weight of 190.24 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

While specific synthesis methods for “3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” were not found, related compounds have been synthesized in various studies . For example, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . Another study synthesized a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .Molecular Structure Analysis

The molecular structure of “3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” consists of a pyrimidine ring attached to a propyl group via a methylamino group . The pyrimidine ring is substituted at the 6-position with an ethyl group .Aplicaciones Científicas De Investigación

Antimicrobial Activities

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile and its derivatives have been explored for their antimicrobial activities. Research indicates that certain derivatives exhibit strong antimicrobial properties against a variety of organisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast. This is attributed to the unique structural features and the presence of certain substituents enhancing the antimicrobial efficacy of these compounds (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).

PAF-Receptor Antagonist Activity

A series of 4-aminopiperidines substituted at the 3-position with groups bearing carbamate or ureido functions, synthesized from 3,3′-iminobis(propanenitrile), have shown potential as PAF-receptor antagonists. The synthesis involves a key step where the reduction of the piperidinic β-enamino ester or nitrile occurs readily, indicating the versatility of the propanenitrile derivatives in medicinal chemistry applications (Benmehdi, Lamouri, Serradji, Pallois, Heymans, 2008).

GPR119 Agonistic Activity

Compounds derived from 3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile have shown promise as GPR119 agonists, with potential applications in improving glucose tolerance and managing diabetes. These compounds demonstrate not only potent GPR119 agonistic activity but also favorable pharmacokinetic profiles, indicating their potential as therapeutic agents for diabetes (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, Ohta, 2012).

Direcciones Futuras

While specific future directions for “3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” were not found, related compounds have shown potential for further development. For example, a compound was highlighted as a promising candidate for further development as a multi-targeted kinase inhibitor .

Mecanismo De Acción

and a molecular weight of 190.25 g/mol, has been synthesized for potential use in scientific research and industry.

- PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents. Unregulated signaling in the PI3K-PKB-mTOR pathway is common in various human cancers .

- Upon binding, EPMP modulates phosphorylation of downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR. This leads to altered cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .

- PKB activation occurs through phosphorylation on Ser473 and Thr308, promoting downstream signaling events .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- EPMP’s oral bioavailability is noteworthy. It is absorbed efficiently after oral administration. The compound distributes throughout the body, reaching target tissues. Some EPMP derivatives undergo metabolism in vivo, leading to rapid clearance. EPMP is eliminated primarily through renal excretion .

Result of Action

Action Environment

Propiedades

IUPAC Name |

3-[(6-ethylpyrimidin-4-yl)-methylamino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-3-9-7-10(13-8-12-9)14(2)6-4-5-11/h7-8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCGGQRMOROARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

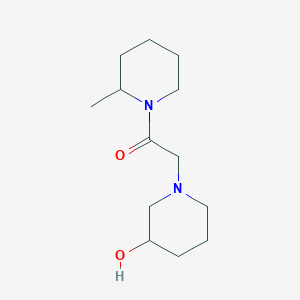

![2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1465367.png)

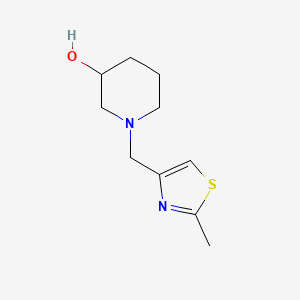

![1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1465375.png)

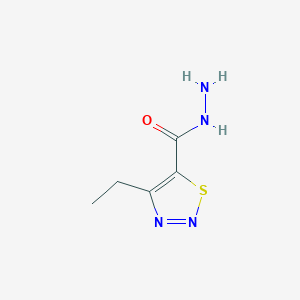

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1465377.png)

![2-(3-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465381.png)